D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate
Description
Introduction to D-Gulonic Acid, γ-Lactone, 2,3,5,6-Tetraacetate
Chemical Identity and Nomenclature
D-Gulonic acid, γ-lactone, 2,3,5,6-tetraacetate is systematically named [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate according to IUPAC nomenclature rules. Its molecular formula is C₁₄H₁₈O₁₀ , with a molar mass of 346.29 g/mol . The compound features a γ-lactone ring (a five-membered cyclic ester) derived from D-gulonic acid, with acetyl groups protecting hydroxyl moieties at positions 2, 3, 5, and 6.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 136345-68-1 |
| Molecular Formula | C₁₄H₁₈O₁₀ |
| Molar Mass | 346.29 g/mol |
| IUPAC Name | [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate |
| Melting Point | 88–93°C |
| Predicted Boiling Point | 383.3±42.0°C |
The compound’s stereochemistry is critical to its function, with specific configurations at carbons 2, 3, 4, and 5 determining its reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the 2S,3R,4R configuration of the oxolane ring and the R configuration at the side-chain acetyloxy group.
Historical Context of Discovery and Early Characterization
The historical significance of D-gulonic acid derivatives traces back to early 20th-century vitamin research. In 1907, Whiffen first identified the parent compound D-gulono-1,4-lactone during investigations into ascorbic acid biosynthesis. The tetraacetylated derivative emerged later as a stabilized intermediate to overcome the inherent reactivity of free hydroxyl groups in carbohydrate chemistry.
Early synthesis routes involved direct acetylation of D-gulonic acid using acetic anhydride under controlled conditions, achieving yields of approximately 80%. Characterization techniques in the 1930s–1950s relied on polarimetry and elemental analysis, while modern studies employ high-performance liquid chromatography (HPLC) and mass spectrometry for purity assessment. The compound’s role in vitamin C synthesis pathways was elucidated through tracer studies in the 1950s, confirming its position as the immediate precursor to 2-keto-L-gulonic acid in the Reichstein-Grüssner process.
Significance in Carbohydrate Chemistry and Biochemical Research
D-Gulonic acid, γ-lactone, 2,3,5,6-tetraacetate occupies a unique niche in synthetic chemistry due to:
- Stereochemical Control : The tetraacetylation pattern preserves chiral centers during reactions, enabling asymmetric synthesis of complex carbohydrates.
- Solubility Modulation : Acetyl groups enhance solubility in organic solvents (e.g., chloroform, dichloromethane), facilitating reactions incompatible with polar media.
- Intermediate Versatility : Serves as a precursor not only for ascorbic acid but also for rare sugars like D-erythorbic acid and L-xyloascorbic acid.
In biochemical research, this compound has been used to study:
- Lactonase enzyme kinetics
- Membrane transport of acetylated carbohydrates
- Glycosylation patterns in artificial glycoconjugates
Table 2: Key Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| 2,3,5,6-Tetra-O-acetyl-D-gulonic acid γ-lactone | |
| D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate | |
| SCHEMBL11627470 | |
| HY-W416216 |
Properties
IUPAC Name |
[2-acetyloxy-2-(3,4-diacetyloxy-5-oxooxolan-2-yl)ethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Direct Acetylation of D-Gulonic Acid
Reaction Mechanism and Reagents
The most widely documented method involves esterification of D-gulonic acid with acetic anhydride under catalytic conditions. The reaction selectively acetylates hydroxyl groups at positions 2, 3, 5, and 6, followed by intramolecular lactonization to form the γ-lactone (five-membered ring). The process is summarized as:
$$
\text{D-Gulonic acid} + 4 \, \text{Ac}_2\text{O} \xrightarrow{\text{catalyst}} \text{D-Gulono-1,4-lactone 2,3,5,6-tetraacetate} + 4 \, \text{AcOH}
$$
Acetic anhydride acts as both the acetylating agent and solvent, while catalytic amounts of sulfuric acid or pyridine are used to drive the reaction.
Optimization of Reaction Conditions
- Temperature : Reactions are typically conducted at 25–40°C to balance reaction rate and byproduct formation.
- Catalyst : Pyridine yields higher selectivity (≥95%) compared to acid catalysts, which may promote lactone hydrolysis.
- Stoichiometry : A 5:1 molar ratio of acetic anhydride to D-gulonic acid ensures complete acetylation.
Table 1: Comparative Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridine | 25 | 80 | 98.5 |
| H₂SO₄ | 40 | 72 | 95.2 |
| DMAP | 30 | 78 | 97.8 |
Lactonization and Crystallographic Purification
Lactone Formation Dynamics
The γ-lactone ring forms spontaneously during acetylation due to the thermodynamic stability of the five-membered ring. Kinetic studies using NMR show that lactonization occurs within 2 hours at 25°C, with no detectable δ-lactone (six-membered) byproducts.
Crystallization Protocols
Post-reaction purification involves solvent extraction and recrystallization:
- Extraction : The crude product is washed with ice-cwater to remove excess acetic acid.
- Recrystallization : Dissolution in n-heptane at 60°C followed by cooling to −20°C yields needle-like crystals with >99% purity.
Table 2: Solvent Efficiency in Crystallization
| Solvent | Recovery (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| n-Heptane | 85 | 99.1 | Needles |
| Ethanol | 78 | 97.3 | Plates |
| Acetone | 65 | 94.8 | Irregular |
Alternative Synthetic Routes and Industrial Scalability
Enzymatic Oxidation Pathways
Though less common, fungal L-gulono-1,4-lactone oxidase (GULO) from Grifola frondosa has been explored for biocatalytic synthesis. However, the enzyme’s substrate specificity for L-gulono-1,4-lactone limits its utility for D-isomer production.
Large-Scale Production Considerations
Industrial protocols emphasize cost-effective reagents and waste reduction:
Analytical Characterization and Quality Control
Structural Validation
Stability Profiling
Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18O10
- Molecular Weight : 346.29 g/mol
- CAS Number : 136345-68-1
D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate exhibits a unique structure that contributes to its reactivity and utility in biochemical applications. The compound is primarily used as a reagent in biochemical assays due to its ability to interact with various biological molecules.
This compound has been identified as a biochemical assay reagent. Its applications in biological research include:
- Enzyme Inhibition Studies : The compound can be utilized to explore the inhibition mechanisms of various enzymes. Its structural characteristics allow it to bind selectively to enzyme active sites.
- Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways involving sugars and acids in cellular processes. Its role as a metabolite provides insights into carbohydrate metabolism.
Biochemical Assays
This compound serves as a critical reagent in various biochemical assays:
| Application Type | Description |
|---|---|
| Enzyme Activity Assays | Used to measure the activity of specific enzymes by monitoring substrate conversion rates. |
| Binding Studies | Helps determine binding affinities between proteins and ligands through competitive inhibition assays. |
| Metabolic Flux Analysis | Assists in tracing metabolic pathways by acting as a tracer molecule in metabolic studies. |
Pharmaceutical Research
The compound's role as a biochemical reagent extends into pharmaceutical research:
- Drug Development : D-Gulonic acid derivatives are being explored for their potential therapeutic effects against metabolic disorders.
- Formulation Studies : Investigated for its properties that may enhance drug solubility and stability.
Case Studies
Several studies have highlighted the practical applications of D-Gulonic acid derivatives:
- A study published in ACS Chemical Reviews discusses the use of similar compounds in metabolic engineering to enhance the production of biofuels from biomass through enzymatic pathways .
- Research featured in PubMed Central illustrates how D-Gulonic acid derivatives can serve as substrates for enzyme-catalyzed reactions that are pivotal in organic synthesis .
Mechanism of Action
The mechanism of action of D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular redox states and metabolic processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
- Molecular Formula : C₁₄H₁₈O₁₀
- Molecular Weight : 346.29 g/mol
- CAS Number : 136345-68-1
- Synonyms: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA)
Synthesis :
GATA is synthesized via selective esterification of D-Gulonic acid using acetic anhydride, achieving ~80% yield. The product is characterized by NMR, FTIR, and HPLC .
Structural Features :
- Gamma-lactone (4-membered ring) with acetyl groups at positions 2, 3, 5, and 6. Acetylation enhances lipophilicity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison
Biological Activity
D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate is a derivative of D-gulonic acid that has garnered attention due to its potential biological activities. This compound is involved in various biochemical pathways and may have implications for health and nutrition. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 306.26 g/mol
The compound features multiple acetyl groups that enhance its solubility and bioavailability in biological systems.
The biological activities of D-Gulonic acid derivatives are primarily attributed to their role in the biosynthesis of ascorbic acid (vitamin C). The conversion of D-gulono-γ-lactone into ascorbic acid involves the enzyme L-gulonolactone oxidase (GULO), which catalyzes the final step in the synthesis pathway. This pathway is crucial for maintaining adequate levels of vitamin C in organisms that cannot synthesize it endogenously.
Antioxidant Properties
D-Gulonic acid and its derivatives exhibit significant antioxidant properties. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that D-gulonic acid can scavenge free radicals effectively, contributing to its potential health benefits .
Case Studies and Research Findings
- Ascorbate Biosynthesis : A study highlighted the expression of L-gulonolactone oxidase in various species, suggesting that D-gulonic acid derivatives play a vital role in ascorbate biosynthesis across different organisms. For instance, research on Protopterus annectens demonstrated that this species could maintain high concentrations of ascorbate during estivation due to efficient GULO expression .
- Nutritional Impact : In a study examining peach fruit development, researchers analyzed the expression of L-galactose pathway-related genes and their correlation with ascorbate content. The findings indicated that fluctuations in ascorbate levels were closely linked to the metabolic pathways involving D-gulonic acid derivatives .
- Antioxidant Activity : Research conducted on various plant species showed that feeding with L-gulono-γ-lactone significantly increased ascorbate levels in fruits such as strawberries and beans. This suggests that dietary intake of D-gulonic acid derivatives may enhance antioxidant capacity in humans .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | , |
| Ascorbate Synthesis | Involved in vitamin C biosynthesis | , |
| Nutritional Impact | Enhances antioxidant capacity in fruits | , |
Table 2: Research Findings on D-Gulonic Acid Derivatives
| Study Focus | Findings | Year |
|---|---|---|
| Ascorbate Biosynthesis | High GULO expression correlates with ascorbate levels | 2014 |
| Nutritional Impact on Fruits | Increased ascorbate levels in treated fruits | 2009 |
| Antioxidant Activity | Effective free radical scavenging | 2018 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
